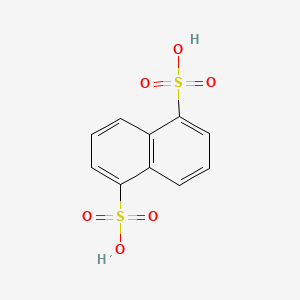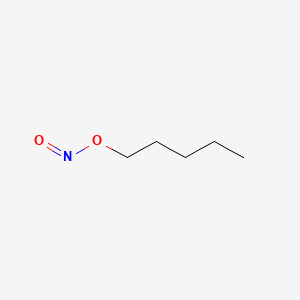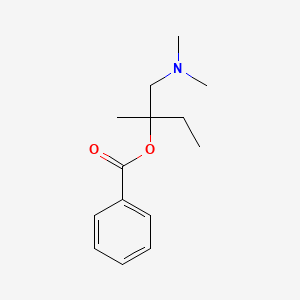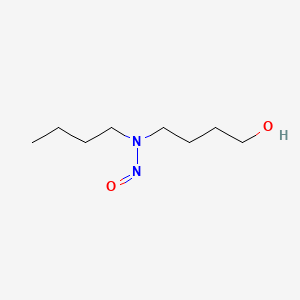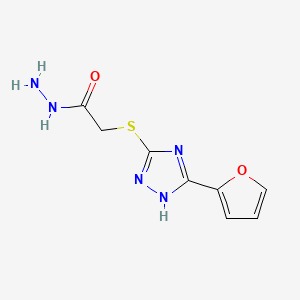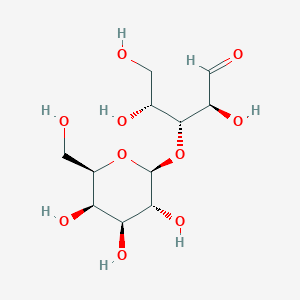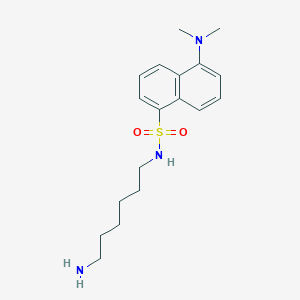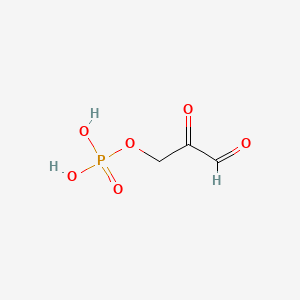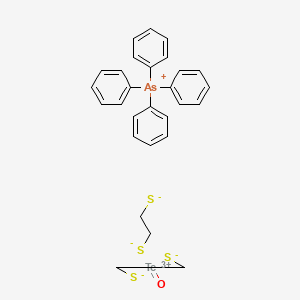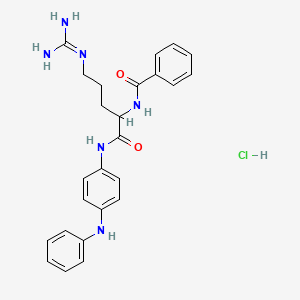
Iodide ion I-123
Vue d'ensemble
Description
Iodide I-123 (as sodium Iodide I-123) is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4). Radioactive I-123 in particular is effective for this use as its half-life of approximately 13.13 h (hours) is ideal for the 24-h (hour) iodine uptake test and it has a reduced radiation burden as compared to I-131.
Propriétés
Numéro CAS |
69239-56-1 |
|---|---|
Nom du produit |
Iodide ion I-123 |
Formule moléculaire |
I- |
Poids moléculaire |
122.90559 g/mol |
Nom IUPAC |
iodine-123(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-4 |
Clé InChI |
XMBWDFGMSWQBCA-AHCXROLUSA-M |
SMILES isomérique |
[123I-] |
SMILES |
[I-] |
SMILES canonique |
[I-] |
Autres numéros CAS |
69239-56-1 |
Synonymes |
123I radioisotope I-123 radioisotope Iodine-123 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

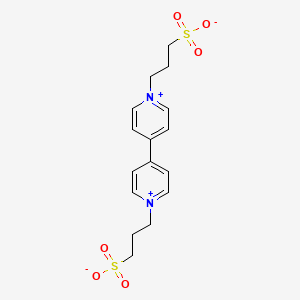
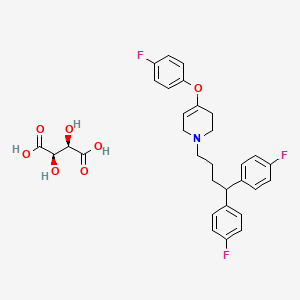
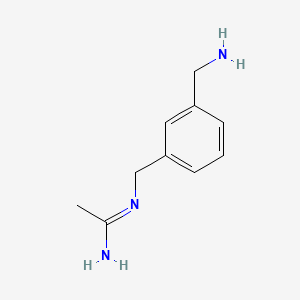
![Methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1215309.png)
